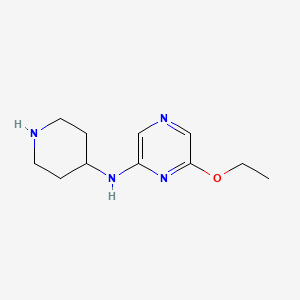

6-ethoxy-N-(piperidin-4-yl)pyrazin-2-amine

Description

Properties

IUPAC Name |

6-ethoxy-N-piperidin-4-ylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O/c1-2-16-11-8-13-7-10(15-11)14-9-3-5-12-6-4-9/h7-9,12H,2-6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOQJINOJYXJELD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=CN=C1)NC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-N-(piperidin-4-yl)pyrazin-2-amine typically involves the reaction of 6-ethoxypyrazine-2-carboxylic acid with piperidine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-N-(piperidin-4-yl)pyrazin-2-amine can undergo various chemical reactions, including:

Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The pyrazine ring can be reduced to form a dihydropyrazine derivative.

Substitution: The ethoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

Oxidation: Formation of 6-ethoxy-N-(piperidin-4-yl)pyrazine-2-carboxylic acid.

Reduction: Formation of 6-ethoxy-N-(piperidin-4-yl)dihydropyrazine.

Substitution: Formation of 6-halogenated derivatives of N-(piperidin-4-yl)pyrazin-2-amine.

Scientific Research Applications

6-ethoxy-N-(piperidin-4-yl)pyrazin-2-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex pyrazine derivatives.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including tuberculosis and cancer.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-ethoxy-N-(piperidin-4-yl)pyrazin-2-amine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, leading to the inhibition or activation of certain biochemical pathways. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby preventing the proliferation of cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Ethoxy vs. Halogen/Bulky Groups : The ethoxy group in this compound offers moderate lipophilicity compared to the electron-withdrawing fluoro (CBK201352) or chlorophenyl (SHP099) groups, which enhance target binding but may reduce solubility.

- Piperidine Modifications : Methylsulfonyl-piperidine derivatives (66, 72) exhibit improved solubility and stability over unmodified piperidine, albeit at the cost of increased molecular weight.

Physicochemical Properties

Crystallographic Data :

- The crystal structure of N-(4-bromo-2,6-dichlorophenyl)pyrazin-2-amine (a related compound) reveals a dihedral angle of 75.5° between aromatic rings, increased steric strain due to halogen substituents, and weak N–H···N hydrogen bonds (2.232 Å) . This suggests that substituents in this compound may adopt a less strained conformation, favoring target binding.

Biological Activity

6-Ethoxy-N-(piperidin-4-yl)pyrazin-2-amine is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique molecular structure that includes a pyrazine ring, an ethoxy group, and a piperidine moiety, which may enhance its interactions with biological targets. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and related studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure is characterized by:

- Pyrazine ring : A six-membered aromatic ring containing two nitrogen atoms.

- Ethoxy group : An ethyl group attached to an oxygen atom.

- Piperidine moiety : A six-membered ring containing one nitrogen atom.

Anti-Tubercular Activity

Preliminary studies suggest that this compound may have anti-tubercular properties. Compounds with similar structural features have been investigated for their ability to inhibit Mycobacterium tuberculosis. The presence of the piperidine moiety is often associated with enhanced interactions with biological targets involved in tuberculosis pathways .

Inhibition of Enzymes

This compound has been noted for its potential as an enzyme inhibitor. Although detailed mechanisms of action are still being elucidated, compounds with similar structures have demonstrated inhibitory effects on various enzymes and receptors, suggesting that this compound may also interact with critical biomolecules involved in disease pathways .

Structure-Activity Relationship (SAR)

A study on related pyrazine derivatives highlighted the importance of structural modifications in enhancing biological activity. For example, substituents at the C-6 position significantly influenced the antimycobacterial activity of certain compounds. The incorporation of piperidine at specific positions was found to improve potency compared to other substituents .

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(3-(Pyrazin-2-yl)benzylidene)-1-methylpiperidine | Contains a benzylidene moiety | Potential anti-cancer |

| N-(piperidin-4-yl)-2-methylpyrazin-3-amines | Lacks ethoxy group | Different solubility and bioavailability |

| 6-chloro-N-(piperidin-4-yl)pyrazin-2-amines | Chlorinated variant | Altered reactivity |

Pharmacological Applications

The pharmacological applications of compounds similar to this compound include:

- Anti-inflammatory : Some derivatives have shown anti-inflammatory properties, suggesting potential use in treating inflammatory disorders.

- Anticancer : The unique structure may contribute to its effectiveness against various cancer types, although specific data for this compound remain sparse.

- Neurological Disorders : Compounds containing piperidine moieties are often explored for their effects on neurological pathways, indicating possible applications in treating cognitive disorders .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 6-ethoxy-N-(piperidin-4-yl)pyrazin-2-amine, and how can reaction conditions be optimized?

- Methodology : Start with a pyrazine core functionalized at the 2-position. Introduce the ethoxy group at position 6 via nucleophilic substitution using ethoxide under anhydrous conditions. For the piperidin-4-ylamine moiety, employ Buchwald-Hartwig amination or reductive amination with a piperidin-4-yl precursor. Optimize solvent choice (e.g., THF or DMF) and catalyst (e.g., Pd-based for cross-coupling) to improve yield. Monitor reaction progress via TLC or HPLC. Post-synthesis, purify via column chromatography or recrystallization .

Q. How can structural characterization of this compound be systematically validated?

- Methodology : Use / NMR to confirm proton and carbon environments, focusing on the ethoxy group (δ ~1.3 ppm for CH, δ ~4.0 ppm for OCH) and piperidine NH (δ ~2.8 ppm). HRMS or LC-MS validates molecular weight. X-ray crystallography (if crystalline) provides definitive bond lengths/angles. IR spectroscopy confirms secondary amine stretches (~3300 cm) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential amine volatility. Store in inert, airtight containers away from oxidizers. Dispose of waste via licensed chemical disposal services. Refer to SDS for compound-specific hazards (e.g., piperidine derivatives may cause respiratory irritation) .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced biological activity?

- Methodology : Perform DFT calculations to map electron density and reactive sites. Use molecular docking (e.g., AutoDock Vina) to predict binding affinity with target proteins (e.g., kinases). Apply QSAR models to correlate structural features (e.g., ethoxy group hydrophobicity) with activity. Validate predictions via synthesis and bioassays .

Q. How should contradictory data in solubility and stability studies be resolved?

- Methodology : Replicate experiments under controlled conditions (pH, temperature, solvent polarity). Use dynamic light scattering (DLS) to assess aggregation. Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Compare results with structurally analogous compounds (e.g., pyrimidine derivatives) to identify trends .

Q. What strategies improve selectivity in functionalizing the pyrazine ring without side reactions?

- Methodology : Protect the piperidine amine with Boc groups during pyrazine functionalization. Use regioselective catalysts (e.g., Cu(I) for C-N coupling) to direct substitution. Monitor reaction intermediates via NMR if fluorinated reagents are used. Optimize stoichiometry to minimize over-alkylation .

Q. How can catalytic systems be optimized for large-scale synthesis while maintaining enantiopurity?

- Methodology : Screen chiral ligands (e.g., BINAP or Josiphos) with transition metals (Pd, Rh) to enhance enantioselectivity. Use flow chemistry for scalable, controlled reactions. Characterize enantiomeric excess via chiral HPLC or polarimetry. Compare batch vs. continuous processes for yield and purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.